molecular formula C42H32O9 B1665484 Viniferol D CAS No. 130518-20-6

Viniferol D

Cat. No. B1665484
CAS RN: 130518-20-6
M. Wt: 680.7 g/mol
InChI Key: QDEHKEFWCRAFDN-WTEBWGKASA-N
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Description

Viniferol D is a high-purity natural product with a molecular formula of C42H32O9 and a molecular weight of 680.7 g/mol . It is a type of phenol and is found in the stems of Vitis vinifera . It is a powder in its physical form .


Physical And Chemical Properties Analysis

This compound is a powder in its physical form . It has a molecular weight of 680.7 g/mol . The solubility of this compound is not specified .

Scientific Research Applications

Biological and Therapeutic Effects

Viniferol D, a compound related to resveratrol and part of the viniferin family, has been extensively studied for its biological effects and potential therapeutic applications. Here are some key findings:

  • Cancer Chemoprevention and Therapy : this compound, similar to resveratrol, has been investigated for its cancer chemopreventive properties. It is known to suppress cellular proliferation, promote cellular differentiation, and induce apoptotic cell death, which are essential mechanisms in preventing and potentially treating cancer (Pervaiz, 2003).

  • Cardioprotective Effects : The cardioprotective effects of this compound, akin to those of resveratrol, have been noted in several studies. These effects include the modulation of lipid metabolism and platelet function, contributing to a reduced risk of cardiovascular diseases (Pervaiz, 2003).

  • Neuroprotective Activities : this compound exhibits neuroprotective activities, particularly in protecting neurons from oxidative stress-induced damage. This is crucial for the management and potential treatment of neurodegenerative diseases (Sergi et al., 2021).

  • Anti-Inflammatory and Analgesic Properties : Studies have shown that this compound has significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related conditions (Aouey et al., 2016).

Skin Health and Anti-Aging

This compound also plays a role in skin health and anti-aging:

  • Cutaneous Anti-Aging : Research suggests that this compound can slow down the skin aging process, improving skin density and echogenicity. This is significant in the field of dermatology and cosmetics for developing anti-aging therapies (Crișan et al., 2012).

  • Skin Protection and Healing : The compound has been observed to aid in skin protection and healing, particularly in the context of oxidative stress and tumor promotion, highlighting its potential in skin care products (Alam et al., 2002).

Other Potential Applications

This compound has other diverse applications being explored:

  • Diabetes Management : Its potential in managing diabetes mellitus has been highlighted, suggesting that it could be beneficial in regulating blood glucose levels and managing diabetic complications (Öztürk et al., 2017).

  • ant Properties**: this compound has shown efficacy against bacteria and has strong antioxidant properties, making it a candidate for developing new antimicrobial and antioxidant agents (Sahidin et al., 2017).
  • Stress Resistance in Cellular Models : The compound has demonstrated an ability to increase stress resistance properties in cellular models, which is relevant for research in cellular stress and aging (Duangjan et al., 2021).

Safety and Hazards

The safety data sheet for Viniferol D suggests that it should be stored in a sealed, cool, and dry condition . It’s important to avoid dust formation and contact with skin and eyes .

properties

IUPAC Name

2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)40-34(20-3-9-24(44)10-4-20)36-29(16-28(48)17-30(36)49)37-39-32(18-31(50)38(33)41(39)40)51-42(37)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEHKEFWCRAFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C2C(=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926773
Record name 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130518-20-6
Record name Ampelopsin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130518206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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